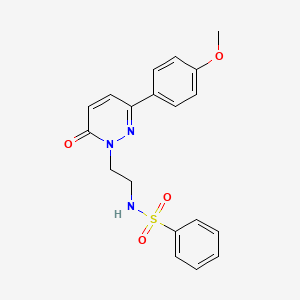

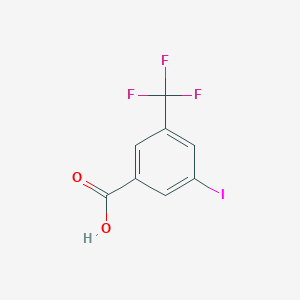

![molecular formula C17H20F3N3OS B2425217 N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 905787-20-4](/img/structure/B2425217.png)

N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” is a chemical compound. It’s a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Wissenschaftliche Forschungsanwendungen

Photoreactivity and Sensitized Photooxygenation

Research has shown that compounds similar to N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can undergo C–S bond cleavage in sensitized photooxygenation reactions. This process involves the formation and decay of sulfide radical cations under photoirradiation, suggesting potential applications in the study of photochemical reactions and the development of photosensitive materials (Baciocchi et al., 2006).

Antimalarial Drug Development

A specific derivative, N-tert-butyl isoquine (GSK369796), has been identified as a promising candidate for antimalarial therapy. This compound was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, demonstrating the potential of such compounds in the development of new antimalarial drugs (O’Neill et al., 2009).

Synthesis of Quinoline Derivatives

The compound and its structural relatives are used in the synthesis of various quinoline derivatives, including 3-arylsulfonylquinolines, which have significant pharmaceutical applications. A novel method involving tert-butyl hydroperoxide mediated cycloaddition has been developed for the synthesis of these derivatives, highlighting their importance in medicinal chemistry (Zhang et al., 2016).

Catalysis and Green Chemistry

Research into novel catalysts has led to the development of N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives. This demonstrates the utility of related compounds in facilitating environmentally friendly chemical reactions through catalysis (Goli-Jolodar et al., 2016).

Charge Transfer Dynamics

Studies on charge transfer dynamics of analogues such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) offer insights into intramolecular charge transfer mechanisms. This research is relevant for understanding the photophysical properties of organic compounds and developing advanced materials for electronic applications (Park et al., 2014).

Wirkmechanismus

Mode of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The compound is likely involved in the formation of heterocyclic compounds through reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions

Result of Action

It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors.

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3OS/c1-16(2,3)23-13(24)9-25-15-11(8-21)14(17(18,19)20)10-6-4-5-7-12(10)22-15/h4-7,9H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLHQISQSJBDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

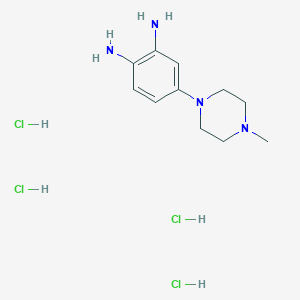

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

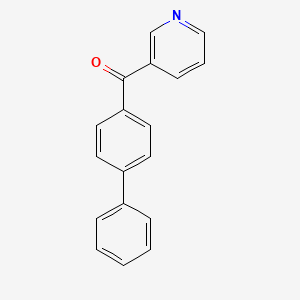

![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

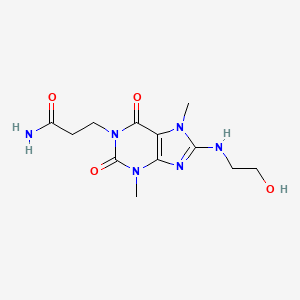

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)